N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-11-6-4-10(5-7-11)9-18-14(21)13-15(22)19-12-3-1-2-8-20(12)16(13)23/h1-8,22H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEWAHCNEHHKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with 4-chlorobenzyl chloride under basic conditions to form the N-(4-chlorobenzyl) derivative.
Hydroxylation and Carboxamidation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Amidation via Carbodiimide Activation
The primary synthesis route involves amide bond formation between ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and 4-chlorobenzylamine. The reaction employs N,N′-carbonyldiimidazole (CDI) as an activating agent in anhydrous DMF :
-
Activation Step : The carboxylate ester is converted to an imidazolide intermediate at 90°C under argon.
-
Amidation : Addition of 4-chlorobenzylamine to the activated intermediate yields the target carboxamide .
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CDI, DMF | 90°C | 2 hr | - |
| 2 | 4-chlorobenzylamine | 90°C | 4 hr | ~95% |
The product is characterized by ¹H-NMR and ESI-LC/MS (m/z 343.8 [M+H]⁺) .
Substituent Modifications
Structural analogs are synthesized via substitution reactions on the pyrido-pyrimidine core:
-
Methyl Group Introduction : Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate reacts with benzylamines to produce methyl-substituted derivatives .
-
Halogen Variations : Replacement of the 4-chlorobenzyl group with other halogens (e.g., 2-chloro, 4-fluoro) alters electronic properties and bioactivity.
Hydroxyl Group (C2-OH)
-
Esterification : Reacts with acyl chlorides to form esters (e.g., acetyl derivatives under basic conditions) .
-
Etherification : Alkylation with iodomethane or benzyl bromide in the presence of K₂CO₃ produces methoxy or benzyloxy analogs .
Carbonyl Group (C4=O)
-
Condensation Reactions : Forms hydrazones or semicarbazones with hydrazines, enhancing solubility for pharmacological studies .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxyl group, though this is rarely employed due to stability issues .
Chlorobenzyl Substituent
-
Nucleophilic Aromatic Substitution : The para-chloro group undergoes substitution with amines (e.g., piperidine) under high-temperature, polar aprotic conditions (DMF, 120°C).
Analytical Characterization
Key methods for verifying reaction outcomes:
Reaction Optimization Challenges
-
Solvent Sensitivity : Reactions in DMF require strict anhydrous conditions to prevent hydrolysis of intermediates .
-
Byproduct Formation : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Biological Activities and Therapeutic Applications
Research has indicated that N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide possesses several promising biological activities:
- Antiviral Activity : The compound has demonstrated inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L and a selectivity index (SI) of 17, suggesting its potential as an antiviral agent.
- Anti-inflammatory Properties : Due to its structural characteristics, this compound may exhibit anti-inflammatory effects, making it suitable for developing treatments for inflammatory conditions.
- Pain Management : The compound's pharmacological profile suggests potential applications in pain management therapies.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s activity and physicochemical properties are influenced by substituents on the pyrido-pyrimidine core and the benzylamide side chain. Below is a comparative analysis with structurally related derivatives:
Key Findings:
Side Chain Modifications :
- The 4-chlorobenzyl group enhances lipophilicity and target binding compared to phenyl () or phenethyl () derivatives.
- Phenethyl analogs (e.g., N-(4-chlorophenethyl)) show improved antiviral specificity, likely due to extended side-chain interactions .
Core Modifications: Methylation at position 8 or 9 of the pyrido-pyrimidine core significantly enhances biological activity. For example, the 9-methyl derivative (5d) showed 2.2 log inhibition of HSV-1, while position 8 methylation improved analgesia . Bioisosterism between 4-hydroxyquinolin-2-ones and pyrido-pyrimidine cores suggests overlapping pharmacophores, enabling scaffold-hopping strategies .
Activity Trends :
- Antiviral Activity : Dependent on both core and side-chain substituents. Chlorine atoms and extended alkyl chains improve viral inhibition .
- Analgesic Activity : All N-benzyl derivatives exhibit comparable activity in the "acetic acid writhing" model, but core methylation (e.g., position 8) enhances potency .
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
Biological Activity
N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 329.74 g/mol. Its structure consists of a pyrido-pyrimidine core with significant functional groups that enhance its biological activity, including a hydroxyl group and a chlorobenzyl substituent. The presence of these groups allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry .
Antiviral Activity
One of the notable biological activities of this compound is its inhibitory effect against influenza A virus. Research indicates an IC50 value of 7.53 μmol/L, demonstrating significant antiviral properties with a selectivity index (SI) of 17 . This suggests potential as an antiviral agent, particularly in the context of influenza infections.
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Similar pyrimidine derivatives have been reported to exhibit anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses . The specific pathways through which this compound exerts these effects require further investigation.
Pain Management
Preliminary studies suggest that this compound may have analgesic properties. Its structural similarity to other known analgesics indicates that it could interact with pain pathways effectively . However, detailed pharmacological studies are necessary to confirm these effects and elucidate the underlying mechanisms.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. Recent advancements have focused on one-pot synthesis methods to enhance yield and reduce synthesis time . These methods not only streamline production but also allow for the exploration of structural modifications that could improve biological activity.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it's essential to compare it with structurally related compounds. Below is a summary table comparing some relevant derivatives:
| Compound Name | Structure | IC50 (µmol/L) | Selectivity Index |
|---|---|---|---|
| This compound | Structure | 7.53 | 17 |
| Pyrido[2,3-d]pyrimidine derivative | Not specified | Varies | Not specified |
| Other Pyrimidine Derivative | Not specified | Higher than 10 | Varies |
This table highlights the superior antiviral activity and selectivity index of this compound compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Screening : A study screened various pyrimidine derivatives for antiviral activity against influenza A, identifying this compound as one of the most effective candidates .
- Inflammation Models : In vitro models assessing the anti-inflammatory effects demonstrated that this compound could significantly reduce markers associated with inflammation .
- Analgesic Studies : Preliminary pain management studies indicated potential efficacy in reducing pain responses in animal models .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
The compound is typically synthesized via amidation reactions. A common method involves refluxing ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids with substituted benzylamines (e.g., 4-chlorobenzylamine) in ethanol for 10–12 hours . Purification involves cooling the reaction mixture, diluting with ether, and isolating the crystalline product via filtration. Solvents like DMF or THF are critical for optimizing reaction efficiency .
Q. How is the compound characterized analytically?
Structural confirmation relies on ¹H NMR (200–400 MHz, DMSO-d₆ or CDCl₃) to identify aromatic protons and amide signals. Elemental analysis validates purity, while mass spectrometry confirms molecular weight. For advanced structural insights, X-ray crystallography resolves zwitterionic forms in the solid state, as observed in related pyrido-pyrimidine derivatives .
Q. What experimental models are used for initial biological screening?
The acetic acid-induced writhing test in rodents is a standard model for assessing analgesic activity. Compounds are administered intraperitoneally, and writhes are counted over 20 minutes post-acetic acid injection. Activity is compared to reference analgesics (e.g., aspirin) . For antiviral screening, in vitro assays against HSV-1 or coronaviruses measure viral replication inhibition using plaque reduction or cytopathic effect assays .
Q. How do solubility properties impact purification and bioactivity testing?
The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. This necessitates salt formation or derivatization for in vivo studies. Dialkylaminoalkylamide derivatives show improved aqueous solubility, enabling direct testing without salt conversion .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for benzylamide derivatives?
Substituents on the benzyl group significantly influence bioactivity. For example, para-chloro substitution enhances analgesic potency compared to ortho- or meta-substituted analogs, likely due to improved lipophilicity and target binding . Bioisosteric replacement of the pyrido-pyrimidine core with 4-hydroxyquinolin-2-one maintains activity, suggesting shared pharmacophores .
Q. How can bioisosteric replacements optimize pharmacokinetics?
Replacing the pyrido-pyrimidine core with 4-hydroxyquinolin-2-one preserves analgesic activity while altering metabolic stability. Computational modeling (e.g., molecular docking) identifies conserved hydrogen-bonding interactions with cyclooxygenase (COX) enzymes, guiding rational bioisostere design .
Q. What strategies improve synthetic yields and reduce byproducts?
An optimized method involves slow addition of triethyl methanetricarboxylate to preheated 2-amino-4-methylpyridine, minimizing side reactions like N-alkylation. Excess reagent acts as both a solvent and condensing agent, achieving >70% yield and avoiding unwanted carboxamide byproducts .
Q. What mechanisms underlie its antiviral activity?
Derivatives inhibit herpes simplex virus (HSV-1) replication by >2 log units in vitro, likely via interference with viral DNA polymerase. Mechanistic studies use time-of-addition assays and enzyme inhibition kinetics to differentiate virucidal vs. replication-blocking effects .
Q. How do solubility and bioavailability challenges affect in vivo studies?
Rapid hepatic clearance is observed in analogs with piperidine rings. Strategies include PEGylation or prodrug formulations (e.g., ester derivatives) to enhance half-life. Pharmacokinetic profiling via LC-MS/MS in rodent plasma quantifies bioavailability and guides dosing regimens .
Q. How does this compound compare to other heterocyclic analgesics?
Compared to 4-hydroxyquinolin-2-one analogs, pyrido-pyrimidine derivatives exhibit similar potency but higher metabolic stability due to reduced CYP450-mediated oxidation. Comparative molecular field analysis (CoMFA) highlights steric and electrostatic differences in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
